molecular formula C30H28Cl4N4O4 B606506 Caylin-1 CAS No. 1207480-88-3

Caylin-1

Cat. No. B606506
M. Wt: 650.37
InChI Key: SOQGENPVVRSGAY-IZLXSDGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caylin-1 is an analog of Nutlin-3 and an inhibitor of MDM2 . It contains chlorine substituents at the 3 and 4 positions on two of the phenyl rings . At high concentrations, Caylin-1 inhibits the growth of HCT-116 cells, making it less potent than Nutlin-3 .


Molecular Structure Analysis

The molecular formula of Caylin-1 is C30H28Cl4N4O4 . It has a molecular weight of 650.4 . The structure contains chlorine substituents at the 3 and 4 positions on two of the phenyl rings .


Physical And Chemical Properties Analysis

Caylin-1 has a molecular weight of 650.4 and a molecular formula of C30H28Cl4N4O4 . It is soluble in DMSO .

Scientific Research Applications

  • Helicobacter pylori Pathogenicity : Research by Censini et al. (1996) explores the cag pathogenicity island of Helicobacter pylori, which encodes type I-specific and disease-associated virulence factors. This study might be relevant in understanding bacterial pathogenicity and host interaction.

  • CagA Antigen of Helicobacter pylori : A study by Stein et al. (2000) focuses on the tyrosine phosphorylation of the Helicobacter pylori CagA antigen after cag-driven host cell translocation. This could be significant in understanding the molecular mechanisms of bacterial infection and its implications for gastric diseases.

  • NF-kappaB Activation by Helicobacter pylori CagA : The work of Brandt et al. (2005) discusses the activation of NF-kappaB and the potentiation of proinflammatory responses by the Helicobacter pylori CagA protein, which is insightful for inflammation and gastric cancer research.

  • Annexin A1 in Cancer : Boudhraa et al. (2016) investigated Annexin A1 and its relevance in cancer, highlighting its role in various cell processes and its association with different cancer stages.

  • Dioxin/Aryl Hydrocarbon Receptor in Hepatocarcinogenesis : Moennikes et al. (2004) researched the role of a constitutively active dioxin/aryl hydrocarbon receptor in promoting hepatocarcinogenesis in mice, offering insights into environmental carcinogens and their cellular mechanisms.

properties

IUPAC Name

4-[4,5-bis(3,4-dichlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28Cl4N4O4/c1-16(2)42-25-14-19(41-3)6-7-20(25)29-36-27(17-4-8-21(31)23(33)12-17)28(18-5-9-22(32)24(34)13-18)38(29)30(40)37-11-10-35-26(39)15-37/h4-9,12-14,16,27-28H,10-11,15H2,1-3H3,(H,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQGENPVVRSGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Cl4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caylin-1

Citations

For This Compound
15
Citations
V Mertens, MJ Abi Saad, N Coudevylle, MA Wälti… - Journal of Magnetic …, 2022 - Elsevier
… Caylin-1 is an analog of the high-affinity HDM2-inhibitor … Similar to nutlin-3a, caylin-1 has been shown to bind HDM2 … Here we report the NMR 2 structure of caylin-1 in complex with …
Number of citations: 1 www.sciencedirect.com
JS Shin, JH Ha, F He, Y Muto, KS Ryu, HS Yoon… - Biochemical and …, 2012 - Elsevier
… Bcl-X L /Caylin-1 complex showed that Caylin-1 binds to Bcl-X … It seems that the additional chlorine groups in Caylin-1 do … the di-chlorophenyl ring moiety of Caylin-1. However, the …
Number of citations: 36 www.sciencedirect.com
R Verma, MJ Rigatti, GS Belinsky, CA Godman… - Biochemical …, 2010 - Elsevier
… , Caylin-1, also induces the phosphorylation of H2AX to form γH2AX. AJ02-NM 0 cells were treated with DMSO, 20 μM Caylin-1, or 40 μM Caylin-1 … -NM 0 cells with Caylin-1 leads to the …
Number of citations: 78 www.sciencedirect.com
J Li, S Zhang, L Gao, Y Chen… - Journal of biomolecular …, 2011 - journals.sagepub.com
… caylin-1 … caylin-1 showed dose-dependent inhibition of firefly luciferase activity but had no effect on renilla luciferase activity. After normalization, the IC 50 values of nutlin-3 and caylin-1 …
Number of citations: 22 journals.sagepub.com
A Pokharna, F Torres, H Kadavath, J Orts… - Magnetic …, 2022 - mr.copernicus.org
… Figure A4Ribbon representation of the protein, HDM2, with the stick representation of caylin-1 present in the binding pocket. Coloured in brown is the surface of the structure determined …
Number of citations: 6 mr.copernicus.org
V Chesnokova, C Zhou… - Proceedings of the …, 2013 - National Acad Sciences
… Cells were plated in triplicate wells, treated with Nutlin 3 or Caylin 1 for 48 h, medium changed for serum-free overnight, collected, centrifuged to remove debris, frozen for later RIA …
Number of citations: 71 www.pnas.org
Y Xu, X Wei, M Wang, R Zhang, Y Fu, M Xing… - Journal of Biological …, 2013 - ASBMB
The discovery of induced pluripotent stem (iPS) cells provides not only new approaches for cell replacement therapy, but also new ways for drug screening. However, the undefined …
Number of citations: 64 www.jbc.org
A Victory, RR Syahdi, A Yanuar - Pharmacognosy Journal, 2018 - mail.phcogj.com
Background: Murine Double Minute-2 (MDM2) overexpression causes the p53 deficiency, so the role p53 as a cell regulator does not work in the case of cancer. Methods: In this study, …
Number of citations: 2 mail.phcogj.com
D Patrício, M Fardilha - Drug Discovery Today, 2020 - Elsevier
… Nutlin-3, caylin-1, and three hit compounds (SL-01–03) had an inhibitory effect on MDM2/p53, increasing the levels of active p53, which inhibits tumor proliferation [49]. Bhatia et al. also …
Number of citations: 5 www.sciencedirect.com
P Ozdowy - 2008 - mediatum.ub.tum.de
For NMR analysis of interferences by small molecules with biologically important protein-protein interactions, a new method was developed, which is based on differences of 1/T2 …
Number of citations: 4 mediatum.ub.tum.de

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